2,5-Dichlorobenzylzincchloride
Description
2,5-Dichlorobenzylzinc chloride is an organozinc reagent characterized by a benzyl group substituted with chlorine atoms at the 2- and 5-positions of the aromatic ring, coupled with a zinc chloride moiety. Organozinc compounds like this are pivotal in synthetic chemistry, particularly in cross-coupling reactions such as Negishi coupling, where they act as nucleophiles to form carbon-carbon bonds . The 2,5-dichloro substitution pattern introduces steric and electronic effects that influence reactivity and selectivity. Organozinc reagents are typically moisture-sensitive and require handling under inert atmospheres, often stored in tetrahydrofuran (THF) solutions for stability .
Properties
Molecular Formula |
C7H5Cl3Zn |
|---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
zinc;1,4-dichloro-2-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
BNFZVLPSADKKHR-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)Cl)Cl.[Cl-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichlorobenzylzincchloride can be synthesized through the reaction of 2,5-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The reaction proceeds as follows:
2,5-Dichlorobenzyl chloride+Zn→2,5-Dichlorobenzylzincchloride
Industrial Production Methods
Industrial production of 2,5-Dichlorobenzylzincchloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorobenzylzincchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are frequently used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and another organic moiety.
Scientific Research Applications
2,5-Dichlorobenzylzincchloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Catalysis: It acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which 2,5-Dichlorobenzylzincchloride exerts its effects involves the transfer of the benzyl group to a substrate. The zinc moiety facilitates this transfer by stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Chloride (C₇H₃Cl₃O, MW 209.46 g/mol)
- Structure : Features a benzoyl chloride group (Cl-substituted aromatic ring with a carbonyl chloride).
- Reactivity: Acts as an acylating agent, participating in nucleophilic acyl substitution. Contrasts with the organozinc compound’s nucleophilic behavior.
- Applications : Used as a plant growth regulator and in organic synthesis for introducing benzoyl groups .
2,5-Dichlorobenzyl Cyanide (C₈H₅Cl₂N, MW 186.04 g/mol)
- Structure : Substituted benzyl group with a nitrile (-CN) instead of zinc chloride.
- Reactivity: Nitriles undergo hydrolysis to carboxylic acids or reduction to amines, differing from the cross-coupling utility of organozinc reagents.
- Applications : Intermediate in agrochemical and pharmaceutical synthesis .
Comparative Data Table
Limitations and Knowledge Gaps
- Data Availability : Solubility, melting point, and stability data for 2,5-dichlorobenzylzinc chloride are absent in the provided evidence, necessitating extrapolation from analogous compounds.
- Market Insights: Evidence highlights China’s role in supplying intermediates like 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride , but regional trends for 2,5-dichlorobenzylzinc chloride remain unclear.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
